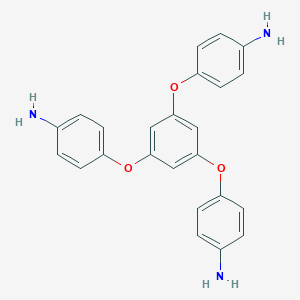

1,3,5-Tris(4-aminophenoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[3,5-bis(4-aminophenoxy)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPDRIKTCIYHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102852-92-6 | |

| Record name | 1,3,5-Tris(4-aminophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1,3,5-Tris(4-aminophenoxy)benzene, a crucial monomer in the development of advanced polymers such as hyperbranched polyimides and polyamides. The information presented herein is curated for professionals in research and development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis route.

Core Synthesis Pathway

The most established and widely utilized method for synthesizing this compound is a two-step process. This pathway begins with a nucleophilic aromatic substitution (SNAr) reaction to form a nitro-substituted intermediate, which is subsequently reduced to the final triamine product.[1]

Step 1: Nucleophilic Aromatic Substitution to Synthesize 1,3,5-Tris(4-nitrophenoxy)benzene

The initial step involves the reaction of phloroglucinol with a p-halonitrobenzene, most commonly p-fluoronitrobenzene or p-chloronitrobenzene, in the presence of a base. This reaction yields the intermediate compound, 1,3,5-Tris(4-nitrophenoxy)benzene.

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

The second and final step is the reduction of the three nitro groups on the 1,3,5-Tris(4-nitrophenoxy)benzene intermediate to amino groups (-NH₂). This transformation is critical as it converts the electron-withdrawing nitro groups into electron-donating amino groups, yielding the target this compound monomer. A common and effective method for this reduction is the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound, including reactant quantities and reaction conditions.

Table 1: Reagents for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Phloroglucinol | C₆H₆O₃ | 126.11 | 1 equiv. | 1.0 |

| p-Fluoronitrobenzene | C₆H₄FNO₂ | 141.10 | 3 equiv. | 3.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 3.3 equiv. | 3.3 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |

| Toluene | C₇H₈ | 92.14 | Solvent | - |

Table 2: Reaction Conditions for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

| Parameter | Value |

| Reaction Temperature | 150-160 °C |

| Reaction Time | 6-12 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Table 3: Reagents for the Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1,3,5-Tris(4-nitrophenoxy)benzene | C₂₄H₁₅N₃O₆ | 489.39 | 1 equiv. |

| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | 10 equiv. |

| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalytic amount |

| Ethanol | C₂H₆O | 46.07 | Solvent |

Table 4: Reaction Conditions for the Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

| Parameter | Value |

| Reaction Temperature | 80 °C (Reflux) |

| Reaction Time | 5-24 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of this compound.

Protocol for the Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

-

To a flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add phloroglucinol, p-fluoronitrobenzene, potassium carbonate, N,N-dimethylformamide (DMF), and toluene.

-

Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

Maintain the reaction at this temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a large volume of methanol to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with methanol, and dry under vacuum to yield 1,3,5-Tris(4-nitrophenoxy)benzene as a solid.

Protocol for the Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

-

In a flask equipped with a condenser and a magnetic stirrer, suspend 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) to the suspension.

-

Heat the mixture to reflux (approximately 80 °C).

-

Slowly add hydrazine monohydrate dropwise to the refluxing mixture.

-

Continue refluxing for 5-24 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

After the reaction is complete, filter the hot mixture through a bed of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis pathway of this compound.

Caption: Two-step synthesis of this compound.

References

A Comprehensive Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). A tripodal aromatic amine, TAPOB is a critical building block in the field of materials science, particularly in the synthesis of high-performance polymers such as hyperbranched polyimides and covalent organic frameworks (COFs). This document consolidates key data on its physical and chemical characteristics, details established experimental protocols for its synthesis, and visualizes the synthetic pathways and its role in polymerization.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1] Its molecular structure, featuring a central benzene ring connected to three aminophenoxy arms, provides a unique C3 symmetry that is leveraged in the creation of complex macromolecular architectures. The presence of flexible ether linkages and reactive terminal amine groups defines its utility as a versatile monomer.[2]

A summary of its key physicochemical properties is presented below. It should be noted that there are discrepancies in the reported melting point values in the literature, which may be attributable to different polymorphic forms or measurement conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₁N₃O₃ | [1] |

| Molecular Weight | 399.44 g/mol | [1][2] |

| CAS Number | 102852-92-6 | [1][2] |

| IUPAC Name | 4,4',4''-(benzene-1,3,5-triyltris(oxy))trianiline | [3] |

| Synonyms | 4-[3,5-bis(4-aminophenoxy)phenoxy]aniline, 135TAPOB | [1] |

| Appearance | White to pale yellow crystalline solid or powder | [1][4] |

| Melting Point | 88-90 °C | [3] |

| Boiling Point | 618.7 ± 55.0 °C (Predicted) | [3] |

| Density | 1.296 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents such as chloroform and dimethylformamide (DMF). | [4] |

| InChI | InChI=1S/C24H21N3O3/c25-16-1-7-19(8-2-16)28-22-13-23(29-20-9-3-17(26)4-10-20)15-24(14-22)30-21-11-5-18(27)6-12-21/h1-15H,25-27H2 | [1] |

| InChIKey | PAPDRIKTCIYHFI-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=CC=C1N)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | [1] |

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 6.0-8.0 ppm). Signal overlap in the δ 7.1–7.3 ppm regions for aromatic protons is common. The amine protons (-NH₂) often appear as a broad signal due to dynamic exchange. Using deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent can help in resolving these exchangeable protons.[2]

-

¹³C NMR: A ¹³C NMR spectrum is available in the PubChem database (CID 21185049).[1] The spectrum would show characteristic peaks for the aromatic carbons, with distinct signals for carbons attached to oxygen, nitrogen, and hydrogen.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine groups (typically around 3300-3500 cm⁻¹), C-O-C stretching of the aryl ether linkages (around 1200-1250 cm⁻¹), and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹).

Experimental Protocols

The most common and established method for synthesizing this compound is a two-step process.[2] This involves the formation of a nitro-substituted intermediate via nucleophilic aromatic substitution, followed by the reduction of the nitro groups to the desired triamine.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (Intermediate)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction.[2]

-

Reactants: Phloroglucinol and three equivalents of a p-halonitrobenzene, such as p-fluoronitrobenzene or p-chloronitrobenzene.[2]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the hydroxyl groups of phloroglucinol, forming a more potent nucleophile.

-

Procedure (General):

-

Phloroglucinol is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added portion-wise to the solution, and the mixture is stirred to allow for the formation of the triphenoxide salt.

-

Three equivalents of the p-halonitrobenzene are added to the reaction mixture.

-

The mixture is heated (typical temperatures range from 80 to 150 °C) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the crude product.

-

The solid 1,3,5-Tris(4-nitrophenoxy)benzene is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or methanol) to remove impurities, and dried under vacuum.

-

Synthesis of this compound

The final step is the reduction of the three nitro groups on the intermediate to amino groups.[2]

-

Reactants: 1,3,5-Tris(4-nitrophenoxy)benzene.

-

Reducing Agent: Several methods can be employed:

-

Tin(II) Chloride: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro compounds.[2][5]

-

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate (N₂H₄·H₂O) or hydrogen gas (H₂).[2]

-

-

Solvent: Typically a solvent like ethanol, ethyl acetate, or a mixture containing the acid if SnCl₂/HCl is used.

-

Procedure (General, using SnCl₂/HCl):

-

The intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, is suspended in a suitable solvent (e.g., ethanol).

-

A significant excess of SnCl₂·2H₂O is added, followed by the slow addition of concentrated HCl.

-

The reaction mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC).

-

After cooling, the mixture is carefully neutralized with a strong base (e.g., concentrated NaOH or KOH solution) to precipitate the free amine and dissolve the tin salts. The pH is typically adjusted to be basic (pH 8-9).[5]

-

The crude product is then extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system to yield pure this compound.

-

Applications in Materials Science

The primary application of this compound is as a multifunctional monomer in the synthesis of advanced polymers.[2] Its tripodal structure is ideal for creating highly cross-linked or branched three-dimensional networks.

Hyperbranched Polyimides

TAPOB serves as a B₃-type monomer that can react with A₂-type monomers, such as various aromatic dianhydrides, in a one-pot polycondensation reaction.[2]

-

Poly(amic acid) Formation: The amine groups of TAPOB react with the anhydride groups of a dianhydride to form a soluble poly(amic acid) precursor.

-

Imidization: This precursor is then converted to the final hyperbranched polyimide through either thermal treatment or chemical dehydration.

The resulting hyperbranched polyimides are known for their high solubility in organic solvents, low viscosity, and a high density of terminal functional groups, making them suitable for applications in coatings and adhesives.[2]

Covalent Organic Frameworks (COFs)

TAPOB is used as a trigonal amine linker in the construction of 2D and 3D Covalent Organic Frameworks. COFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. In a typical synthesis, TAPOB is condensed with a complementary aldehyde linker (e.g., a trialdehyde) via a Schiff base reaction to form a stable, porous network with an imine linkage.[6]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic processes involving this compound.

Caption: Two-step synthesis of this compound.

Caption: Workflow for TAPOB in polymer synthesis.

References

- 1. This compound | C24H21N3O3 | CID 21185049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 102852-92-6 | Benchchem [benchchem.com]

- 3. This compound | 102852-92-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene (CAS: 102852-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), identified by its CAS number 102852-92-6, is a trifunctional aromatic amine with a unique C3-symmetric structure. This molecule features a central benzene ring connected to three 4-aminophenoxy units via flexible ether linkages.[1] This distinct architecture makes it a valuable monomer in the synthesis of advanced polymers, particularly hyperbranched polyimides and polyamides, and as a trigonal linker in the construction of Covalent Organic Frameworks (COFs). Its incorporation into polymer backbones imparts desirable properties such as high thermal stability, good solubility in organic solvents, and low dielectric constants. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with detailed experimental protocols and data presented for the scientific community.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[2][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 102852-92-6 | [1][3][] |

| Molecular Formula | C₂₄H₂₁N₃O₃ | [3][] |

| Molecular Weight | 399.45 g/mol | [3] |

| Melting Point | 88-90 °C or 151 °C | [3] |

| Boiling Point (Predicted) | 618.7 ± 55.0 °C | |

| Appearance | White to Almost white powder to crystal | [2][3] |

| Solubility | Soluble in organic solvents like chloroform and dimethylformamide; not readily soluble in water. | [2] |

| Synonyms | 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]trianiline, 1,3,5-Tris(p-aminophenoxy)benzene, 135TAPOB | [5] |

Synthesis and Experimental Protocols

The most common and established method for synthesizing this compound is a two-step process.[1] This involves the initial formation of a nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, through a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of the nitro groups to the desired triamine.[1]

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene (SNAr Reaction)

This step involves the reaction of phloroglucinol with three equivalents of a p-halonitrobenzene, such as p-chloronitrobenzene or p-fluoronitrobenzene, in the presence of a base.[1]

Experimental Protocol (Generalized):

-

Reactants:

-

Phloroglucinol (1 equivalent)

-

p-Fluoronitrobenzene or p-Chloronitrobenzene (3 equivalents)

-

Potassium carbonate (K₂CO₃) (a slight excess over 3 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol and the chosen solvent.

-

Stir the mixture until the phloroglucinol is completely dissolved.

-

Add potassium carbonate to the solution and stir.

-

Slowly add p-halonitrobenzene to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80°C and 120°C and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of a suitable organic solvent like ethanol to remove impurities.

-

Dry the resulting solid, 1,3,5-Tris(4-nitrophenoxy)benzene, under vacuum.

-

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

The final step is the reduction of the three nitro groups on the intermediate to amino groups. A common method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl).[1] Another effective method is catalytic hydrogenation using hydrazine and a palladium on carbon (Pd/C) catalyst.[1]

Experimental Protocol (Generalized using SnCl₂/HCl):

-

Reactants:

-

1,3,5-Tris(4-nitrophenoxy)benzene (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (a significant excess, typically 9-10 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (as a co-solvent)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) for neutralization

-

-

Procedure:

-

In a round-bottom flask, suspend 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic. This will precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.

-

References

The Solubility Profile of 1,3,5-Tris(4-aminophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) is a tripodal aromatic amine with a central benzene ring functionalized with three 4-aminophenoxy groups. Its unique trifunctional nature makes it a critical building block in the synthesis of hyperbranched polymers, such as polyimides and polyamides, which exhibit desirable properties including high thermal stability, chemical resistance, and processability.[1] The solubility of TAPOB in various organic solvents is a crucial parameter for its application in polymer synthesis, enabling homogeneous reaction conditions and influencing the properties of the resulting macromolecules. This guide provides a comprehensive overview of the known solubility characteristics of TAPOB and details experimental protocols for its quantitative determination.

Known Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | TCI Chemicals |

| Methanol | Slightly Soluble | TCI Chemicals |

| Chloroform | Soluble | ChemBK |

| Dimethylformamide (DMF) | Soluble | ChemBK |

It is important to note that TAPOB is not readily soluble in water under normal temperature conditions.[2]

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a standard method for determining the quantitative solubility of this compound in a given organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Tetrahydrofuran (THF))

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Centrifuge the vials at a high speed to sediment the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S = (C × DF × V) / m_solvent

Where:

-

C is the concentration of the diluted solution determined from the analysis.

-

DF is the dilution factor.

-

V is the initial volume of the solvent.

-

m_solvent is the mass of the solvent (can be calculated from the volume and density of the solvent).

Solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: A flowchart of the key steps for determining the solubility of a compound.

Synthesis and Purification Workflow

The synthesis of this compound is a critical precursor to its use and solubility studies. A common synthetic route involves a nucleophilic aromatic substitution reaction followed by a reduction step. Understanding this process provides context for potential impurities that might affect solubility measurements.

Caption: A simplified diagram of the two-step synthesis of TAPOB.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that underpins its utility in the synthesis of advanced polymers. While comprehensive quantitative data remains to be systematically tabulated in scientific literature, its qualitative solubility in polar aprotic solvents is well-recognized. The detailed experimental protocol provided in this guide offers a robust framework for researchers to precisely determine the solubility of TAPOB in solvents relevant to their specific applications. Accurate solubility data is indispensable for optimizing reaction conditions, controlling polymer molecular weight, and ensuring the processability of the resulting high-performance materials.

References

An In-Depth Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene: From Synthesis to Advanced Polymer Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of 1,3,5-Tris(4-aminophenoxy)benzene, with a particular focus on its role in the development of hyperbranched polymers for potential drug delivery systems.

Molecular Structure and Properties

This compound is a tripodal aromatic amine with the chemical formula C₂₄H₂₁N₃O₃.[1] Its unique C₃ symmetric structure, featuring a central benzene ring connected to three aminophenoxy units via flexible ether linkages, is a key determinant of its properties and applications. This molecular architecture allows for the formation of highly branched, three-dimensional polymer networks.

Below is a diagram of the molecular structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₁N₃O₃ |

| Molecular Weight | 399.4 g/mol [1][2] |

| CAS Number | 102852-92-6[1] |

| IUPAC Name | 4,4',4''-(benzene-1,3,5-triyltris(oxy))trianiline |

| Appearance | White to almost white powder/crystal |

| Melting Point | 88-90 °C |

| Boiling Point | 618.7 ± 55.0 °C (Predicted) |

| Solubility | Soluble in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). |

Experimental Protocols

Synthesis of this compound

The most common and established method for synthesizing this compound is a two-step process.[1] This involves the initial formation of a nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, followed by its reduction to the desired triamine.

The overall synthesis workflow is depicted in the following diagram.

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

This step involves a nucleophilic aromatic substitution reaction between phloroglucinol and p-chloronitrobenzene in the presence of a base.

-

Materials:

-

Phloroglucinol

-

p-Chloronitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of phloroglucinol in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add p-chloronitrobenzene to the reaction mixture.

-

Heat the mixture to 100-120 °C and maintain for 8-12 hours with continuous stirring.

-

After cooling to room temperature, pour the reaction mixture into a large volume of distilled water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water and then with ethanol to remove impurities.

-

Dry the resulting solid under vacuum to obtain 1,3,5-Tris(4-nitrophenoxy)benzene.

-

Step 2: Reduction to this compound

The nitro groups of the intermediate are reduced to amino groups using a suitable reducing agent. A widely used method involves tin(II) chloride in the presence of concentrated hydrochloric acid.[1]

-

Materials:

-

1,3,5-Tris(4-nitrophenoxy)benzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

-

Procedure:

-

Suspend 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Reflux the mixture for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture and pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide or ammonium hydroxide solution until a pH of 8-9 is reached. This will precipitate the crude product.

-

Filter the precipitate and wash it extensively with distilled water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield pure this compound.

-

Synthesis of Hyperbranched Polyimides

This compound serves as a B₃-type monomer for the synthesis of hyperbranched polyimides via condensation polymerization with various A₂-type dianhydrides.[1][3] The process typically involves a two-step procedure: formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[1]

The general scheme for the polymerization is shown below.

-

Materials:

-

This compound

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride (PMDA), 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Chemical imidization agents (optional): Acetic anhydride and pyridine

-

-

Procedure:

-

Dissolve this compound in anhydrous NMP in a flask equipped with a mechanical stirrer and a nitrogen inlet.

-

Gradually add the aromatic dianhydride to the solution at room temperature under a nitrogen atmosphere.

-

Continue stirring at room temperature for 24-48 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to effect the conversion to the polyimide.

-

Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. Stir the mixture at room temperature for 12-24 hours. The resulting polyimide can be precipitated by pouring the solution into a non-solvent like methanol, filtered, and dried.

-

Applications in Drug Development

The primary relevance of this compound to drug development lies in its use as a building block for hyperbranched polymers that can serve as drug delivery systems.[4][5] While research on polyimides for drug delivery is an emerging field, their excellent thermal and chemical stability, along with good biocompatibility, make them attractive candidates.[6][7][8][9]

The highly branched, globular architecture of polyimides derived from this compound offers several advantages for drug delivery:

-

High Drug Loading Capacity: The numerous cavities and voids within the hyperbranched structure can encapsulate a significant amount of drug molecules.

-

Controlled Release: The release of the encapsulated drug can be modulated by the polymer's architecture and the nature of the terminal functional groups.

-

Surface Functionalization: The large number of terminal groups on the polymer's surface can be modified with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery.

While specific studies on drug release from polyimides based on this compound are limited, the broader class of hyperbranched polymers is actively being investigated for these applications.

Characterization Data

The structural and thermal properties of this compound and the derived polyimides are typically characterized using a range of analytical techniques.

| Analytical Technique | This compound | Hyperbranched Polyimides |

| FTIR (cm⁻¹) | ~3400-3200 (N-H stretching of amine), ~1600 (C=C aromatic stretching), ~1240 (Ar-O-Ar stretching) | ~1780 and ~1720 (asymmetric and symmetric C=O stretching of imide), ~1370 (C-N stretching), disappearance of amic acid bands |

| ¹H NMR | Aromatic protons in the range of 6.0-7.5 ppm, amine protons around 3.5-5.0 ppm | Complex aromatic signals, disappearance of amic acid protons |

| ¹³C NMR | Characteristic peaks for aromatic carbons and carbons attached to nitrogen and oxygen | Appearance of imide carbonyl carbon peaks around 165 ppm |

| Thermal Analysis (TGA/DSC) | Shows melting and decomposition temperatures | High glass transition temperatures (Tg) and excellent thermal stability (high decomposition temperatures)[10] |

Conclusion

This compound is a versatile and valuable monomer in the field of polymer chemistry. Its unique tripodal structure enables the synthesis of hyperbranched polyimides with exceptional thermal and mechanical properties. For researchers in drug development, the potential of these hyperbranched polymers as robust and tunable drug delivery platforms presents an exciting avenue for future investigation. The detailed synthetic protocols and characterization data provided in this guide serve as a foundational resource for further exploration and innovation in this area.

References

- 1. This compound | 102852-92-6 | Benchchem [benchchem.com]

- 2. This compound | C24H21N3O3 | CID 21185049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "HYPERBRANCHED POLYESTER-BASED DRUG DELIVERY SYSTEM FOR THE OPTICAL IMA" by Truptiben Patel [digitalcommons.pittstate.edu]

- 5. The Synthesis of amido-amine functionalized dendrimers and hyperbranched Polymers, and a comparative study into their use as drug delivery vehicles. - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 6. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]

- 7. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

thermal stability of 1,3,5-Tris(4-aminophenoxy)benzene monomer

An In-depth Technical Guide to the Thermal Stability of 1,3,5-Tris(4-aminophenoxy)benzene Monomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TAPB) is a key trifunctional amine monomer utilized in the synthesis of high-performance polymers, such as polyimides and polyamides. Its molecular structure imparts exceptional thermal stability to the resulting polymers, making them suitable for applications in demanding environments, including aerospace, electronics, and defense. This guide provides a comprehensive overview of the thermal properties of the TAPB monomer, presenting available data, outlining experimental protocols for its characterization, and offering insights into its thermal decomposition behavior. While extensive data exists for polymers derived from TAPB, this document focuses on the intrinsic thermal stability of the monomer itself.

Introduction

This compound is an aromatic amine with the chemical formula C₂₄H₂₁N₃O₃.[1] Its structure is characterized by a central benzene ring connected to three aminophenoxy groups at the 1, 3, and 5 positions. This tripodal arrangement and the presence of aromatic rings and ether linkages contribute to its high thermal resistance.[2][3] Understanding the thermal stability of the TAPB monomer is crucial for its proper storage, handling, and processing during polymerization, as well as for predicting the thermal performance of the resulting polymers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₁N₃O₃ | [1] |

| Molecular Weight | 399.44 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 151 °C | [5] |

| Boiling Point | 618.7 ± 55.0 °C at 760 mmHg | [3] |

| CAS Number | 102852-92-6 | [4] |

Thermal Stability Analysis

The thermal stability of a material is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures at which thermal transitions, such as melting and glass transitions, occur. For the TAPB monomer, a sharp endothermic peak corresponding to its melting point would be expected.

Experimental Protocols

Detailed methodologies for the thermal analysis of the TAPB monomer are provided below. These protocols are based on standard procedures for the characterization of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the TAPB monomer (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum TGA pan.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50-100 mL/min) to purge any gaseous decomposition products.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. Key parameters to be determined include:

-

Onset Decomposition Temperature (Td,onset): The temperature at which significant decomposition begins.

-

Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively.

-

Char Yield: The percentage of residual mass at a specified high temperature (e.g., 800 °C).

-

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the TAPB monomer (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge rate.

-

Heating and Cooling Program: A typical program involves an initial heating ramp to melt the sample, followed by a controlled cooling and a second heating ramp. A common heating/cooling rate is 10 °C/min.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The key feature for the monomer is the melting peak, from which the melting temperature (Tm) and the enthalpy of fusion (ΔHf) can be determined.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of the this compound monomer.

References

Spectroscopic Profile of 1,3,5-Tris(4-aminophenoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,5-Tris(4-aminophenoxy)benzene, a key building block in the synthesis of advanced polymers and materials. This document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines generalized experimental protocols for these techniques, and presents a typical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural characterization of this compound relies heavily on NMR and IR spectroscopy to confirm the presence of key functional groups and the overall molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.5 | Multiplet | 15H | Aromatic Protons (C₆H₃ and C₆H₄) |

| ~ 4.8 - 5.2 | Singlet (broad) | 6H | Amine Protons (-NH₂) |

Expected ¹³C NMR Data:

Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show a limited number of signals corresponding to the chemically distinct carbon atoms in the aromatic rings and those bonded to oxygen and nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | N-H Stretching (Amine) |

| ~ 3030 | Medium | Aromatic C-H Stretching |

| ~ 1600 | Strong | Aromatic C=C Bending |

| ~ 1500 | Strong | Aromatic C=C Bending |

| ~ 1240 | Strong | Aryl-O-Aryl Asymmetric C-O-C Stretching |

| ~ 830 | Strong | para-disubstituted Benzene C-H Bending |

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining NMR and IR spectra of solid samples like this compound.

NMR Spectroscopy Protocol (General)

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a clean vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid powder samples.

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, water vapor).

-

-

Sample Analysis:

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized compound such as this compound.

An In-depth Technical Guide to 1,3,5-Tris(4-aminophenoxy)benzene for Researchers and Drug Development Professionals

Introduction

1,3,5-Tris(4-aminophenoxy)benzene (TAPOB) is a tripodal aromatic amine that serves as a crucial building block in the synthesis of advanced polymers. Its unique C3-symmetric structure, featuring a central benzene ring functionalized with three aminophenoxy arms, makes it an ideal monomer for the creation of hyperbranched polymers with tailored properties. This guide provides a comprehensive overview of TAPOB, including its commercial suppliers, key technical data, detailed synthesis protocols, and its primary applications in materials science.

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound for research and development purposes. The table below summarizes the key physical and chemical properties of commercially available TAPOB.

| Property | Value |

| CAS Number | 102852-92-6 |

| Molecular Formula | C₂₄H₂₁N₃O₃ |

| Molecular Weight | 399.44 g/mol |

| Appearance | White to off-white or light yellow powder/crystals |

| Purity | Typically >97% (often determined by HPLC) |

| Melting Point | 88-90 °C |

| Boiling Point | 618.7 ± 55.0 °C at 760 mmHg |

| Solubility | Soluble in organic solvents such as chloroform and dimethylformamide (DMF). Insoluble in water.[1] |

| Storage Conditions | Store at 4°C, protected from light.[2] |

A list of prominent commercial suppliers for this compound includes:

Synthesis of this compound

The most common and well-established method for synthesizing this compound is a two-step process.[3] This process begins with the formation of a nitro-substituted intermediate, which is subsequently reduced to the desired triamine.

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction between phloroglucinol and a p-halonitrobenzene, typically p-fluoronitrobenzene or p-chloronitrobenzene, in the presence of a base.[3]

Experimental Protocol:

-

To a solution of phloroglucinol in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add three equivalents of p-fluoronitrobenzene.

-

Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.

-

Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12 to 24 hours.

-

After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature and pour it into a large volume of water to precipitate the product.

-

Filter the resulting solid, wash it thoroughly with water and then with a small amount of a cold organic solvent like methanol or ethanol to remove impurities.

-

Dry the crude 1,3,5-Tris(4-nitrophenoxy)benzene in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/ethanol).

Step 2: Reduction of 1,3,5-Tris(4-nitrophenoxy)benzene

The final step is the reduction of the nitro groups of the intermediate to amino groups to yield this compound. A common method for this reduction is the use of tin(II) chloride in the presence of a strong acid.[3]

Experimental Protocol:

-

Suspend 1,3,5-Tris(4-nitrophenoxy)benzene in a solvent mixture, typically ethanol and concentrated hydrochloric acid.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension in portions, while maintaining the temperature of the reaction mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the starting material is fully consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a concentrated aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide, until the pH is basic. This will precipitate the tin salts.

-

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt such as sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain the final high-purity product.

Applications in Polymer Chemistry

The primary application of this compound is as a B₃-type monomer in the synthesis of hyperbranched polymers, particularly polyimides and polyamides.[3] These polymers possess unique properties such as high solubility, low viscosity, and a large number of terminal functional groups, making them suitable for various high-performance applications.

Synthesis of Hyperbranched Polyimides

Hyperbranched polyimides are synthesized through a one-pot polycondensation reaction of this compound (a B₃ monomer) with an A₂-type monomer, such as an aromatic dianhydride.[3]

Experimental Protocol:

-

In a reaction flask under an inert atmosphere, dissolve this compound in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

Slowly add a stoichiometric amount of an aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)) to the solution with vigorous stirring.

-

Continue the reaction at room temperature for several hours to form a viscous poly(amic acid) solution.

-

The poly(amic acid) precursor can then be converted to the final polyimide through either thermal or chemical imidization.

-

Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate and heat it in a stepwise manner to temperatures up to 300 °C.

-

Chemical Imidization: Add a dehydrating agent, such as a mixture of acetic anhydride and pyridine, to the poly(amic acid) solution and stir at room temperature or slightly elevated temperatures.

-

-

Precipitate the resulting hyperbranched polyimide in a non-solvent like methanol, filter, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis of this compound and its subsequent use in the formation of a hyperbranched polymer.

References

- 1. Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. This compound | 102852-92-6 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4157450A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents [patents.google.com]

Purity Analysis of 1,3,5-Tris(4-aminophenoxy)benzene for Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 1,3,5-Tris(4-aminophenoxy)benzene (TAB), a critical trifunctional amine monomer used in the synthesis of high-performance polymers such as hyperbranched polyimides and polyamides. The purity of TAB is paramount as it directly influences the molecular weight, polydispersity, and the ultimate thermal, mechanical, and optical properties of the resulting polymer. This document outlines the common synthesis routes for TAB, identifies potential impurities, and provides detailed experimental protocols for purification and various analytical techniques to assess its purity.

Synthesis and Potential Impurities

The most common synthetic route to this compound involves a two-step process: a nucleophilic aromatic substitution (SNA) reaction followed by a reduction.[1]

-

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene: This intermediate is typically synthesized via the reaction of phloroglucinol with a p-halonitrobenzene (commonly p-chloronitrobenzene or p-fluoronitrobenzene) in the presence of a base.

-

Reduction to this compound: The nitro groups of the intermediate are then reduced to amino groups. A widely used method for this reduction is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1] Other reducing agents like hydrazine with a palladium on carbon catalyst can also be employed.[1]

Based on this synthesis pathway, potential impurities in the final TAB product may include:

-

Unreacted Starting Materials: Phloroglucinol and p-halonitrobenzene.

-

Incompletely Reacted Intermediates: Mono- or di-substituted nitrophenoxy benzene species.

-

Nitro-containing Byproducts: Residual 1,3,5-Tris(4-nitrophenoxy)benzene or partially reduced intermediates (e.g., containing one or two nitro groups).

-

Byproducts from the Reduction Step: Depending on the reducing agent and conditions, various side products can be formed.

The presence of these impurities, particularly those with reactive functional groups or monofunctional species, can act as chain terminators or alter the stoichiometry of the polymerization reaction, leading to lower molecular weight polymers with inferior properties.

Purification of this compound

Recrystallization is a common and effective method for purifying crude TAB. A mixture of ethanol and water is often used as the solvent system.[1]

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in a suitable flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 60-80 °C) to remove residual solvents.

Purity Analysis Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in TAB. Commercial suppliers of TAB often specify a purity of >98.0% as determined by HPLC.[2][3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used for aromatic amines.

-

Gradient Program: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: A UV detector set at a wavelength where both the main compound and expected impurities have significant absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Accurately weigh a small amount of the TAB sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Purity Calculation: The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can be used to determine the absolute purity of TAB by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[4][5]

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.

-

Accurately weigh a suitable amount of a certified internal standard into the same NMR tube. The internal standard should be stable, have a known purity, and have signals that do not overlap with the analyte signals. Maleic acid or 1,4-bis(trimethylsilyl)benzene are potential candidates.[5][6]

-

Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁ value). This is crucial for accurate integration.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

-

Calculate the purity of the analyte using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * Purity_std (%) Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

Purity = Purity of the standard

-

-

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the purity and thermal stability of TAB.

-

DSC: A sharp melting endotherm with a narrow peak width in the DSC thermogram is indicative of a high-purity crystalline material. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

-

TGA: TGA measures the change in mass of a sample as a function of temperature. For a pure, stable compound, the TGA curve should show a single, sharp decomposition step at a high temperature. The presence of volatile impurities or residual solvents will be indicated by mass loss at lower temperatures.

-

DSC:

-

Accurately weigh 2-5 mg of the TAB sample into an aluminum pan.

-

Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 200 °C).

-

-

TGA:

-

Accurately weigh 5-10 mg of the TAB sample into a TGA pan.

-

Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C).

-

Data Presentation and Visualization

Quantitative Purity Data

| Analytical Technique | Parameter | Typical Specification |

| HPLC | Purity (Area %) | >98.0%[2][3] |

| qNMR | Purity (mass %) | >99.0% (achievable with a certified standard) |

| DSC | Melting Point | Sharp, with a narrow peak |

| TGA | Onset of Decomposition | High, with minimal mass loss at low temperatures |

Diagrams

Caption: Experimental workflow for the purification and purity analysis of this compound.

Caption: Logical relationship between monomer purity and polymer properties.

Conclusion

The purity of this compound is a critical factor that dictates the performance of the resulting polymers. A multi-technique approach to purity analysis, combining chromatography, spectroscopy, and thermal analysis, is essential for ensuring the quality of the monomer before its use in polymerization. This guide provides the foundational knowledge and detailed protocols for researchers and scientists to effectively purify and analyze TAB, thereby enabling the synthesis of high-performance polymers with desired and reproducible properties.

References

The Genesis of a Monomer: A Technical Guide to the Discovery and History of 1,3,5-Tris(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB), a key trifunctional amine monomer. While a singular "discovery" paper remains elusive, its emergence is intrinsically linked to the advancement of high-performance polymer chemistry, specifically the development of hyperbranched polyimides. This document outlines the established synthetic pathway to TAPOB, provides detailed experimental protocols for its preparation, and presents its known physical and chemical properties. The primary application of this monomer is in the creation of complex polymer architectures, where its unique tripodal structure imparts desirable thermal and mechanical properties to the resulting materials.

Introduction: An Unsung Hero in Polymer Science

This compound, with the chemical formula C₂₄H₂₁N₃O₃, is a tripodal aromatic amine.[1] Its molecular structure is characterized by a central benzene ring to which three 4-aminophenoxy groups are attached.[1] The history of TAPOB is not marked by a single, celebrated discovery but rather by its gradual emergence as a valuable building block in materials science. Its development appears to have been driven by the pursuit of novel monomers for the synthesis of advanced polymers, such as hyperbranched polyimides and polyamides.[1] The strategic placement of three reactive amine groups on a rigid aromatic core allows for the formation of highly cross-linked, three-dimensional polymer networks, which exhibit enhanced thermal stability and mechanical strength.[1]

The Established Synthetic Route

The most widely recognized and utilized method for synthesizing this compound is a two-step process.[1] This process begins with the formation of a nitro-substituted intermediate, 1,3,5-Tris(4-nitrophenoxy)benzene, through a nucleophilic aromatic substitution (SNAr) reaction. This intermediate is then reduced to the desired triamine, TAPOB.[1]

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

The initial step involves the reaction of phloroglucinol with a p-halonitrobenzene, typically p-chloronitrobenzene or p-fluoronitrobenzene, in the presence of a base.[1] The phenoxide ions generated from phloroglucinol act as nucleophiles, displacing the halide on three equivalents of the p-halonitrobenzene.

Step 2: Reduction to this compound

The second and final step is the reduction of the three nitro groups on the 1,3,5-Tris(4-nitrophenoxy)benzene intermediate to amino groups. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 102852-92-6 |

| Molecular Formula | C₂₄H₂₁N₃O₃ |

| Molecular Weight | 399.44 g/mol |

| Appearance | White to almost white powder/crystal |

| Purity (HPLC) | >98.0% |

| Purity (Nonaqueous Titration) | >97.0% |

Data sourced from commercial suppliers.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments in the synthesis of this compound, based on established chemical principles for the reactions involved.

Synthesis of 1,3,5-Tris(4-nitrophenoxy)benzene

Objective: To synthesize the nitro-intermediate via nucleophilic aromatic substitution.

Materials:

-

Phloroglucinol

-

p-Chloronitrobenzene

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Water

Procedure:

-

To a solution of phloroglucinol in DMF, add p-chloronitrobenzene and anhydrous potassium carbonate.

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained in the range of 100-150 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of methanol or a methanol/water mixture to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water and then with methanol to remove unreacted starting materials and inorganic salts.

-

Dry the crude product under vacuum to yield 1,3,5-Tris(4-nitrophenoxy)benzene.

Synthesis of this compound

Objective: To reduce the nitro-intermediate to the final triamine product.

Materials:

-

1,3,5-Tris(4-nitrophenoxy)benzene

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2M)

-

Ethyl Acetate

Procedure:

-

To a solution of 1,3,5-Tris(4-nitrophenoxy)benzene in ethanol, add stannous chloride dihydrate.[2]

-

Add concentrated hydrochloric acid dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC analysis.[2]

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide or potassium hydroxide to neutralize the acid and precipitate tin salts.[2]

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Conclusion

This compound stands as a testament to the enabling role of synthetic chemistry in the advancement of material science. While its precise historical origins are not pinpointed to a single publication, its established two-step synthesis from phloroglucinol is a robust and widely understood process. The detailed protocols and data presented herein provide a comprehensive resource for researchers and professionals. The unique molecular architecture of TAPOB continues to make it a valuable monomer for the creation of high-performance polymers with tailored properties, ensuring its continued relevance in the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Hyperbranched Polyimides Using 1,3,5-Tris(4-aminophenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hyperbranched polyimides (HBPIs) utilizing the trifunctional amine monomer, 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). The unique three-dimensional, dendritic architecture of these polymers imparts desirable properties such as high solubility, low viscosity, and a high density of terminal functional groups, making them promising materials for various advanced applications, including drug delivery, gene therapy, and as high-performance coatings and membranes.

Overview of the Synthesis

The synthesis of hyperbranched polyimides from TAPOB (a B₃-type monomer) and various aromatic dianhydrides (A₂-type monomers) is typically achieved through an A₂ + B₃ polycondensation reaction. This method allows for the formation of a highly branched polymer structure in a one-pot reaction. The process generally involves a two-step procedure:

-

Formation of Polyamic Acid: The triamine and dianhydride monomers are reacted in a polar aprotic solvent at low to ambient temperatures to form a soluble hyperbranched polyamic acid precursor.

-

Imidization: The polyamic acid is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the polyamic acid solution or film at elevated temperatures, while chemical imidization is carried out at lower temperatures using a dehydrating agent and a catalyst.

The final properties of the hyperbranched polyimide, including its molecular weight, degree of branching, and terminal groups (amine or anhydride), can be tailored by controlling the molar ratio of the A₂ and B₃ monomers and the order of monomer addition.

Experimental Protocols

The following protocols are representative methods for the synthesis of hyperbranched polyimides using this compound and common dianhydrides such as Pyromellitic Dianhydride (PMDA) and 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA).

Materials and Reagents

-

B₃ Monomer: this compound (TAPOB)

-

A₂ Monomers:

-

Pyromellitic Dianhydride (PMDA)

-

3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride (BTDA)

-

-

Solvent: N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (dried prior to use)

-

Chemical Imidization Reagents (Optional):

-

Acetic anhydride

-

Pyridine

-

Protocol for Amine-Terminated Hyperbranched Polyimide

This protocol aims for a molar excess of the amine functional groups, resulting in a polymer with terminal amine functionalities.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in the anhydrous solvent (e.g., DMAc).

-

Monomer Addition: Slowly add the dianhydride (e.g., BTDA) to the triamine solution. The molar ratio of the dianhydride (A₂) to the triamine (B₃) should be controlled to be less than 1.5 to ensure an excess of amine groups. A typical monomer molar ratio of A₂:B₃ is 1:1, which corresponds to an anhydride to amine functional group ratio of 2:3.

-

Polyamic Acid Formation: Continue the reaction under a nitrogen atmosphere at room temperature for 24 hours to form the hyperbranched polyamic acid.

-

Thermal Imidization:

-

Cast the polyamic acid solution onto a glass plate.

-

Heat the cast film in an oven with the following temperature program: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes.

-

-

Chemical Imidization (Alternative):

-

To the polyamic acid solution, add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio relative to the amic acid units).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

Protocol for Anhydride-Terminated Hyperbranched Polyimide

This protocol is designed to have an excess of anhydride functional groups, leading to a polymer with terminal anhydride groups.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dianhydride (e.g., PMDA) in the anhydrous solvent (e.g., DMAc).

-

Monomer Addition: Slowly add a solution of this compound in the same solvent to the dianhydride solution. To achieve anhydride termination, the molar ratio of the amine to anhydride functional groups should be less than 1. A typical monomer molar ratio of A₂:B₃ is 2:1, which corresponds to an anhydride to amine functional group ratio of 4:3.

-

Polyamic Acid Formation: Allow the reaction to proceed under a nitrogen atmosphere at room temperature for 24 hours.

-

Imidization: Follow the same thermal or chemical imidization procedure as described in section 2.2.

Data Presentation

The properties of hyperbranched polyimides derived from TAPOB can be tuned by the choice of dianhydride comonomer. The following tables summarize typical properties reported for hyperbranched polyimides based on triamine monomers structurally similar to TAPOB.[1][2][3][4]

Table 1: Thermal Properties of Hyperbranched Polyimides

| Polymer System (A₂ + B₃) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T₁₀) (°C) |

| BTDA + TAPOB analogue | 230 - 260 | > 450 |

| PMDA + TAPOB analogue | 230 - 260 | > 450 |

Data is based on analogues of this compound as reported in the literature.[1][4]